Cas no 1782602-22-5 (1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopentane-1-carboxylic acid)

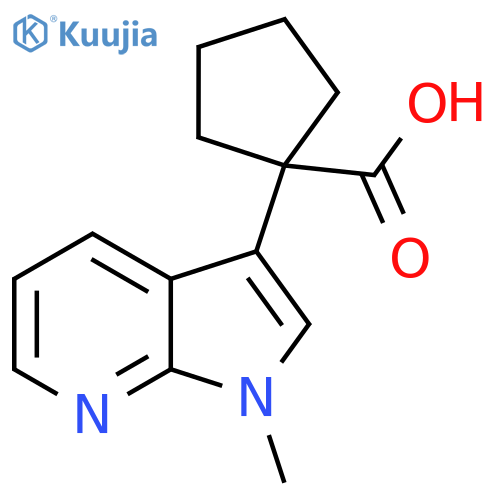

1782602-22-5 structure

商品名:1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopentane-1-carboxylic acid

1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopentane-1-carboxylic acid

- 1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid

- EN300-1760858

- 1782602-22-5

-

- インチ: 1S/C14H16N2O2/c1-16-9-11(10-5-4-8-15-12(10)16)14(13(17)18)6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,18)

- InChIKey: HPBASMICEGVIAW-UHFFFAOYSA-N

- ほほえんだ: OC(C1(C2=CN(C)C3C2=CC=CN=3)CCCC1)=O

計算された属性

- せいみつぶんしりょう: 244.121177757g/mol

- どういたいしつりょう: 244.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 55.1Ų

1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopentane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1760858-10g |

1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid |

1782602-22-5 | 10g |

$5221.0 | 2023-09-20 | ||

| Enamine | EN300-1760858-1g |

1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid |

1782602-22-5 | 1g |

$1214.0 | 2023-09-20 | ||

| Enamine | EN300-1760858-5g |

1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid |

1782602-22-5 | 5g |

$3520.0 | 2023-09-20 | ||

| Enamine | EN300-1760858-0.1g |

1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid |

1782602-22-5 | 0.1g |

$1068.0 | 2023-09-20 | ||

| Enamine | EN300-1760858-0.05g |

1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid |

1782602-22-5 | 0.05g |

$1020.0 | 2023-09-20 | ||

| Enamine | EN300-1760858-0.5g |

1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid |

1782602-22-5 | 0.5g |

$1165.0 | 2023-09-20 | ||

| Enamine | EN300-1760858-5.0g |

1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid |

1782602-22-5 | 5g |

$3520.0 | 2023-05-23 | ||

| Enamine | EN300-1760858-2.5g |

1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid |

1782602-22-5 | 2.5g |

$2379.0 | 2023-09-20 | ||

| Enamine | EN300-1760858-10.0g |

1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid |

1782602-22-5 | 10g |

$5221.0 | 2023-05-23 | ||

| Enamine | EN300-1760858-0.25g |

1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid |

1782602-22-5 | 0.25g |

$1117.0 | 2023-09-20 |

1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopentane-1-carboxylic acid 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

1782602-22-5 (1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopentane-1-carboxylic acid) 関連製品

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量